4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole
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Overview
Description
4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique chemical structure and potential applications have made it a subject of interest in the scientific community.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with specific targets in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole in lab experiments include its unique chemical structure, which makes it a subject of interest in scientific research. The compound exhibits various biological activities, making it a potential candidate for the development of new drugs. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole. These include:
1. Further studies to understand the compound's mechanism of action and its potential use in the treatment of various diseases.
2. Studies to identify the compound's potential toxicity and its safety profile.
3. Development of new derivatives of the compound with improved biological activities.
4. Studies to investigate the compound's potential use in combination with other drugs for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, this compound is a thiazole derivative that exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique chemical structure and potential applications have made it a subject of interest in scientific research. Further studies are needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole involves a multi-step process. The first step involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-nitrophenyl thiosemicarbazone. The second step involves the reaction of the obtained compound with ethyl acetoacetate to form ethyl 2-(4-nitrophenyl)-2-oxoacetate. The third step involves the reaction of the obtained compound with 3-phenyl-2-propen-1-ol in the presence of sodium ethoxide to form this compound.
Scientific Research Applications
The unique chemical structure of 4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole has made it a subject of interest in scientific research. The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
4-(4-nitrophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-20(22)16-10-8-15(9-11-16)17-13-24-18(19-17)23-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQSYALWDHDGC-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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